molecular formula C21H29N3O5 B558161 Boc-L-Lys-Amc CAS No. 116883-12-6

Boc-L-Lys-Amc

Katalognummer B558161
CAS-Nummer: 116883-12-6
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: BDIWFURAJXIIAA-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-L-Lys-Amc (BLLA) is a novel peptide-based drug that has been developed to target a wide range of diseases and conditions. BLLA is a peptide-based drug composed of three amino acids: Boc-L-Lysine, Boc-L-Lysine-Amide, and Amide-Carboxylic Acid. BLLA has been extensively studied and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Boc-L-Lys-Amc: A Comprehensive Analysis of Scientific Research Applications

1. Enzyme Assays for Histone Deacetylase (HDAC) Activity Boc-L-Lys-Amc is frequently utilized as a substrate in enzyme assays to measure the activity of histone deacetylases (HDACs), which are crucial in regulating gene expression. It serves as a non-peptide-acetylated lysine moiety that is compatible with most HDACs due to its substrate affinity . Researchers have employed Boc-L-Lys-Amc in assays for screening compounds for inhibitory activity against HDACs, which is vital for cancer research and drug discovery .

High-Throughput Screening in Drug Discovery: The compound’s unique properties make it an essential tool for high-throughput screening methods. For instance, it has been used to develop an in-cell screening method based on subtype-selective fluorogenic substrates, allowing researchers to determine the selectivity of HDAC inhibitors at the class level . This application is particularly important in the development of new therapeutic strategies.

Antimicrobial Activity Studies: Boc-L-Lys-Amc has been used in the synthesis of star-shaped polypeptides that exhibit antimicrobial activity. The compound’s ability to form polymers with low contents of hydrophobic and hydroxyl groups enhances its antimicrobial properties, making it a valuable asset in studying and developing new antimicrobial agents .

Cancer Research and Prodrug Activation: In cancer research, Boc-L-Lys-Amc plays a role in selective targeting with prodrugs activated by histone deacetylases. The compound’s cleavage by HDACs releases AMC, which can be detected without cell lysis or trypsin treatment, indicating elevated levels of HDAC activities—a crucial marker in cancer diagnostics .

Membrane Disruption Mechanism Analysis: The compound’s structure allows it to be incorporated into polymers that can disrupt microbial membranes, providing insights into the mechanisms of antimicrobial action. This application is significant for understanding how antimicrobial agents work and for designing more effective treatments .

Cellular HDAC Assay Development: Boc-L-Lys-Amc has been instrumental in developing cellular HDAC assays suitable for robotic screening. These assays are pivotal for large-scale drug discovery efforts and for understanding HDAC function within a cellular context .

Wirkmechanismus

Target of Action

Boc-L-Lys-Amc primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in histones . They also deacetylate non-histone proteins . Through these actions, HDACs regulate a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

Boc-L-Lys-Amc acts as a fluorometric substrate for HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The action of Boc-L-Lys-Amc is involved in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones, facilitated by HDACs, is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating non-histone proteins .

Pharmacokinetics

It is noted that boc-l-lys-amc is a cell-permeable compound , which suggests it may have good bioavailability.

Result of Action

The primary result of Boc-L-Lys-Amc’s action is the deacetylation of histones and non-histone proteins . This can lead to changes in gene transcription, cell differentiation, DNA damage responses, and apoptosis . It’s worth noting that aberrant HDACs are implicated in many human diseases .

Action Environment

It is known that the compound is used in a fluorometric protocol, suggesting that its efficacy and stability could be influenced by factors such as temperature, ph, and the presence of other molecules in the assay environment .

Eigenschaften

IUPAC Name

tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIWFURAJXIIAA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Lys-Amc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-Lys-Amc
Reactant of Route 2
Reactant of Route 2
Boc-L-Lys-Amc
Reactant of Route 3
Reactant of Route 3
Boc-L-Lys-Amc
Reactant of Route 4
Boc-L-Lys-Amc
Reactant of Route 5
Boc-L-Lys-Amc
Reactant of Route 6
Boc-L-Lys-Amc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.